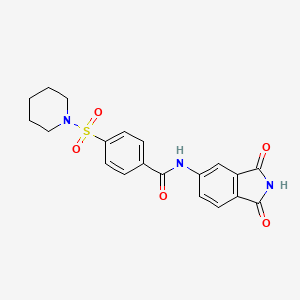

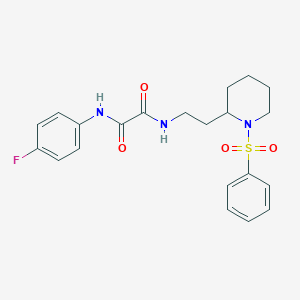

N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as compound 1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Applications De Recherche Scientifique

Antibacterial Properties

The compound and its derivatives have shown potential in antibacterial studies. For instance, compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of compounds with similar structures. For instance, certain derivatives have been evaluated for their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, showing promising activity (Khalid et al., 2012).

Anticonvulsant Effects

Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide have been investigated for their potential anticonvulsant properties. Some of these compounds have shown effectiveness in tests such as the maximal electroshock (MES) seizure test, suggesting their potential in treating conditions like epilepsy (Kamiński et al., 2011).

Molecular Docking and Cytotoxicity

In recent research, the molecular docking and cytotoxic effects of certain sulfonamide-derived isatins, which are structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, have been studied against cancer cell lines. These studies suggest the potential for these compounds in cancer treatment due to their significant cytotoxicity and apoptotic anti-angiogenic effects (Eldeeb et al., 2022).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c24-18(21-14-6-9-16-17(12-14)20(26)22-19(16)25)13-4-7-15(8-5-13)29(27,28)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,24)(H,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZUYFRFSDOSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)